molecular formula C20H22O3 B023742 (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane CAS No. 110567-22-1

(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane

Cat. No. B023742
M. Wt: 310.4 g/mol
InChI Key: YPDRJNPIGFCETD-WCIQWLHISA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to "(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane" involves intricate processes. For example, Tähtinen et al. (2002) conducted a stereochemical study on related cis-fused octa(hexa)hydrocyclopenta[d][1,3]oxazines and [3,1]benzoxazines, which involved various one- and two-dimensional NMR spectroscopic methods (Tähtinen et al., 2002). Similarly, Kametani et al. (1979) synthesized derivatives like 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane, which involved multiple steps and a mixture of reagents (Kametani et al., 1979).

Molecular Structure Analysis

The molecular structure of these compounds is complex and often studied through NMR spectroscopy. As noted by Tähtinen et al. (2002), various conformations can be identified in solution, influenced by different substituents and stereochemical configurations. This detailed analysis provides insights into the molecule's structural dynamics and how it behaves under different conditions.

Chemical Reactions and Properties

The chemical reactions and properties of such molecules are diverse. For instance, the study by Koskinen and Muñoz (1990) described a high-yielding synthesis of a related compound, showcasing its potential for various chemical reactions and transformations (Koskinen & Muñoz, 1990).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are vital for understanding how these molecules interact in different environments. These properties are often elucidated through experimental methods like X-ray crystallography and spectroscopy.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and potential for forming derivatives, are central to the application of these molecules in various fields. Studies like that by Miao and Huang (2009) illustrate the diversity of reactions that these compounds can undergo and their potential uses (Miao & Huang, 2009).

Scientific Research Applications

  • Cyclization and Photocycloaddition Studies : Kirmse and Mrotzeck (1988) discussed the use of 2-Oxabicyclo[2.1.1]hexane derivatives in cyclization of 3-hydroxycyclobutanemethanol and photocycloaddition processes (Kirmse & Mrotzeck, 1988).

  • Study of Carbonyl Compounds : Shevtsov et al. (2002) described the synthesis of substituted 1,3,6-triazabicyclo[3.1.0]hexanes, which can be used to study carbonyl compounds (Shevtsov et al., 2002).

  • Preparation of Tri-epi-calystegine Derivatives : Lo Re et al. (2009) synthesized oxabicyclic compounds as key intermediates for preparing 1,3,5-tri-epi-calystegine B2 derivatives (Lo Re et al., 2009).

  • Applications in Chemistry, Biology, and Medicine : Hřebabecký et al. (2006) noted that novel carbocyclic nucleosides derived from these compounds have potential applications across chemistry, biology, and medicine (Hřebabecký et al., 2006).

  • Synthesis of Aziridino-γ-lactone Derivatives : Dauban et al. (1997) presented the synthesis of novel N-(benzyloxycarbonyl)-4-(diethoxyphosphinyl)methyl-3-oxa-6-azabicyclo[3.1.0]hexan-2-one derivatives from D-ribose (Dauban et al., 1997).

  • Antiviral Activity : Siddiqui et al. (1996) reported that certain carbocyclic analogues built on a bicyclo[3.1.0]hexane template showed good in vitro antiviral activity against human cytomegalovirus and EBV with minimal cytotoxicity (Siddiqui et al., 1996).

  • Biocatalysis in Pharmaceutical Drug Synthesis : Patel (2008) discussed the use of chiral intermediates prepared by biocatalysis, which are employed in the synthesis of pharmaceutical drug candidates like anticholesterol agents and thromboxane A2 antagonists (Patel, 2008).

properties

IUPAC Name

(1S,2R,3S,5R)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDRJNPIGFCETD-WCIQWLHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)[C@@H]([C@H]1OCC3=CC=CC=C3)COCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454442
Record name (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane

CAS RN

110567-22-1
Record name (1S,2R,3S,5R)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110567-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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